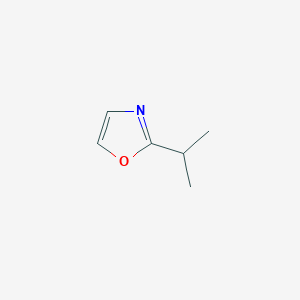![molecular formula C21H19N3O4S2 B2410399 2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251681-34-1](/img/structure/B2410399.png)
2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide core, which is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms. Attached to this core are two phenyl rings, one of which has a methoxy group (-OCH3) and the other has a methylthio group (-SCH3).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide core, followed by the introduction of the phenyl rings and the methoxy and methylthio groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic core and the phenyl rings would likely result in a planar structure, while the methoxy and methylthio groups could introduce some steric hindrance.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The methoxy and methylthio groups could potentially undergo substitution reactions, while the heterocyclic core might participate in electrophilic aromatic substitution or other types of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the heterocyclic core and the phenyl rings might increase its stability, while the methoxy and methylthio groups could affect its solubility.Scientific Research Applications
Synthesis and Structural Studies
Research on compounds structurally related to 2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has primarily focused on their synthesis and structural characterization. For instance, Neill, Preston, and Wightman (1998) developed a synthesis method for similar 1,1-dioxide derivatives by oxidizing certain thiadiazines. These compounds exhibit unique structural properties and have potential as pharmacological agents due to their distinct molecular configurations (Neill, Preston, & Wightman, 1998).
Anticancer Potential
Kamal et al. (2011) synthesized compounds based on similar molecular scaffolds and evaluated their anticancer activities against various cancer cell lines. Their findings suggest moderate to good inhibitory activity against lung, ovary, prostate, breast, and colon cancers, indicating the potential of these compounds in cancer therapy (Kamal et al., 2011).
Molecular and Electronic Analysis
In a related study, Beytur and Avinca (2021) conducted molecular, electronic, nonlinear optical, and spectroscopic analysis of compounds structurally akin to the one . Their research provided insights into the electronic properties, molecular vibrations, and spectroscopic characteristics, highlighting the potential applications in material science and electronics (Beytur & Avinca, 2021).
Pharmacological Potential
Tullio et al. (1999) explored similar 3-alkylamino-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides for their pharmacological properties. Their study indicated that these compounds could express important pharmacological properties, which could be leveraged in drug development (Tullio et al., 1999).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Future Directions
Further research could explore the synthesis, characterization, and potential applications of this compound. This could include studies to optimize its synthesis, investigations of its reactivity, and screening for biological activity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would be needed.
properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4-(3-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-28-17-8-3-6-15(12-17)14-23-21(25)24(16-7-4-9-18(13-16)29-2)20-19(30(23,26)27)10-5-11-22-20/h3-13H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJIERVKXKVMHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2410316.png)






![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2410329.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2410330.png)


![2,5-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2410335.png)
![ethyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2410338.png)
